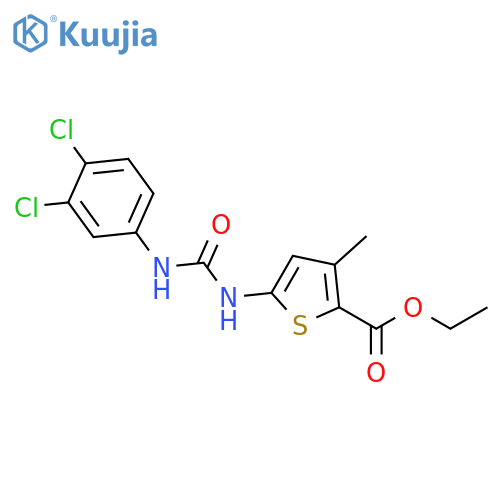Cas no 380180-79-0 (ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate)

380180-79-0 structure
商品名:ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate
ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate 化学的及び物理的性質
名前と識別子
-
- 2-Thiophenecarboxylic acid, 5-[[[(3,4-dichlorophenyl)amino]carbonyl]amino]-3-methyl-, ethyl ester
- ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate
- AKOS001018118
- Z44612702
- ethyl 5-(3-(3,4-dichlorophenyl)ureido)-3-methylthiophene-2-carboxylate
- ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate
- CHEMBL4548734
- ethyl 5-[(3,4-dichlorophenyl)carbamoylamino]-3-methylthiophene-2-carboxylate
- 380180-79-0
- F1165-0007
-
- インチ: 1S/C15H14Cl2N2O3S/c1-3-22-14(20)13-8(2)6-12(23-13)19-15(21)18-9-4-5-10(16)11(17)7-9/h4-7H,3H2,1-2H3,(H2,18,19,21)
- InChIKey: HOYLKKPHWMLTSI-UHFFFAOYSA-N
- ほほえんだ: C1(C(OCC)=O)SC(NC(NC2=CC=C(Cl)C(Cl)=C2)=O)=CC=1C
計算された属性
- せいみつぶんしりょう: 372.0102189g/mol
- どういたいしつりょう: 372.0102189g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 23
- 回転可能化学結合数: 5
- 複雑さ: 441
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 95.7Ų
- 疎水性パラメータ計算基準値(XlogP): 4.7
じっけんとくせい
- 密度みつど: 1.469±0.06 g/cm3(Predicted)
- ふってん: 414.2±45.0 °C(Predicted)
- 酸性度係数(pKa): 12.40±0.70(Predicted)
ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Life Chemicals | F1165-0007-10μmol |
ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |
380180-79-0 | 90%+ | 10μmol |
$69.0 | 2023-07-28 | |
| Life Chemicals | F1165-0007-4mg |
ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |
380180-79-0 | 90%+ | 4mg |
$66.0 | 2023-07-28 | |
| Life Chemicals | F1165-0007-10mg |
ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |
380180-79-0 | 90%+ | 10mg |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1165-0007-30mg |
ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |
380180-79-0 | 90%+ | 30mg |
$119.0 | 2023-07-28 | |
| Life Chemicals | F1165-0007-100mg |
ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |
380180-79-0 | 90%+ | 100mg |
$248.0 | 2023-07-28 | |
| Life Chemicals | F1165-0007-25mg |
ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |
380180-79-0 | 90%+ | 25mg |
$109.0 | 2023-07-28 | |
| Life Chemicals | F1165-0007-75mg |
ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |
380180-79-0 | 90%+ | 75mg |
$208.0 | 2023-07-28 | |
| Life Chemicals | F1165-0007-20μmol |
ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |
380180-79-0 | 90%+ | 20μmol |
$79.0 | 2023-07-28 | |
| Life Chemicals | F1165-0007-3mg |
ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |
380180-79-0 | 90%+ | 3mg |
$63.0 | 2023-07-28 | |
| Life Chemicals | F1165-0007-15mg |
ethyl 5-{[(3,4-dichlorophenyl)carbamoyl]amino}-3-methylthiophene-2-carboxylate |
380180-79-0 | 90%+ | 15mg |
$89.0 | 2023-07-28 |
ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate 関連文献
-
Maciej Hodorowicz,Anna Jurowska,Janusz Szklarzewicz CrystEngComm, 2021,23, 1207-1217
-
Michael Bachmann,Olivier Blacque,Koushik Venkatesan Dalton Trans., 2015,44, 10003-10013
-
Fabrice Goubard,Frédéric Dumur RSC Adv., 2015,5, 3521-3551
-
Youmin Cheng,Shaomin Ji,Xijun Xu RSC Adv., 2015,5, 100089-100096
-
Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903
380180-79-0 (ethyl 5-{(3,4-dichlorophenyl)carbamoylamino}-3-methylthiophene-2-carboxylate) 関連製品
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 313233-36-2(N-(6-chloro-1,3-benzothiazol-2-yl)-3-nitrobenzamide)
- 1016818-09-9(7'-Chloro-3',4'-dihydro-1'H-spiropiperidine-4,2'-quinazoline-4'-one)
- 2680691-12-5(tert-butyl N-(cyanomethyl)-N-(pyridin-2-yl)carbamate)
- 847378-13-6(2-{(2Z)-3-oxo-2-(3,4,5-trimethoxyphenyl)methylidene-2,3-dihydro-1-benzofuran-6-yloxy}acetonitrile)
- 2000536-02-5(2-{3-(aminomethyl)-5-methyloxolan-3-yloxy}ethan-1-ol)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
- 1995755-36-6(3-1-(propan-2-yl)-1H-pyrazol-5-yl-1,2-oxazole-5-carboxylic acid)
- 1147351-97-0(N-(1-cyano-1,2-dimethylpropyl)-2-{2,4-dioxo-1,3-diazaspiro[4.4]nonan-3-yl}acetamide)
- 2755719-10-7(5-(3-Chloro-4-(trifluoromethoxy)phenyl)thiazol-2-amine)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hefei Zhongkesai High tech Materials Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Suzhou Genelee Bio-Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Nantong Boya Environmental Protection Technology Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
